molecular formula C28H31ClFNO3 B14798687 benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate

benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate

Cat. No.: B14798687
M. Wt: 484.0 g/mol
InChI Key: OWJOLPLPQSNCIM-AZKKKJBWSA-N
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Description

Benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate is a useful research compound. Its molecular formula is C28H31ClFNO3 and its molecular weight is 484.0 g/mol. The purity is usually 95%.
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Q & A

Q. Basic Synthesis & Optimization

Q. Q1: What are the critical steps for synthesizing benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate, and how can reaction conditions be optimized?

Methodological Answer:

  • Protecting Groups : Use benzyl esters to protect carboxylic acid moieties during coupling reactions (e.g., peptide bond formation) to prevent side reactions .
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to maintain the (2S) configuration during amino acid coupling .
  • Coupling Reactions : Optimize Suzuki-Miyaura cross-coupling for the biphenyl segment (4-(5-chloro-2-fluorophenyl)phenyl) using Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to enhance yield .
  • Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity product .

Q. Advanced Synthesis Challenges

Q. Q2: How can researchers address low enantiomeric excess (ee) in the final product?

Methodological Answer:

  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify ee .
  • Kinetic Resolution : Use enzymatic catalysts (e.g., lipases) during esterification steps to selectively hydrolyze undesired enantiomers .
  • Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize and selectively transform intermediates .

Q. Basic Analytical Characterization

Q. Q3: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • NMR : Assign stereochemistry using ¹H-¹H COSY and NOESY to confirm spatial relationships between substituents (e.g., ethoxymethyl and methyl groups) .
  • FT-IR : Identify amine (N-H stretch ~3300 cm⁻¹) and ester (C=O ~1730 cm⁻¹) functional groups to verify synthetic steps .
  • HPLC-MS : Use reverse-phase C18 columns with ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ ion) and purity (>98%) .

Q. Advanced Structural Elucidation

Q. Q4: How can X-ray crystallography resolve ambiguities in the stereochemical configuration?

Methodological Answer:

  • Crystal Growth : Recrystallize the compound from a 1:1 dichloromethane/hexane mixture at -20°C to obtain single crystals .
  • Data Collection : Use Cu-Kα radiation (λ=1.5418 Å) to collect diffraction data at 100 K. Refine structures with SHELX software to determine absolute configuration .
  • Validation : Compare experimental bond lengths and angles with DFT-optimized structures (e.g., Gaussian 16) to confirm accuracy .

Q. Stability & Degradation Studies

Q. Q5: How should researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions for 24 hours .
  • HPLC Monitoring : Quantify degradation products using a validated gradient method (e.g., 0.1% TFA in water/acetonitrile) .
  • LC-MS/MS : Identify hydrolyzed products (e.g., free amine or carboxylic acid) via fragmentation patterns .

Q. Data Contradiction Analysis

Q. Q6: How to resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

  • Solvent Effects : Re-acquire spectra in deuterated DMSO to assess hydrogen bonding interactions that shift NH or OH peaks .
  • Impurity Profiling : Use 2D HSQC to detect trace impurities (e.g., unreacted intermediates) causing signal overlap .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility (e.g., ethoxymethyl rotation) masking true chemical shifts .

Q. Biological Activity Profiling (Advanced)

Q. Q7: What in vitro assays are suitable for evaluating kinase inhibition potential?

Methodological Answer:

  • Kinase Panel Screening : Use a radiometric assay (³³P-ATP) against a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify targets .
  • IC₅₀ Determination : Perform dose-response curves with 10-dose dilutions (1 nM–10 µM) and fit data using GraphPad Prism .
  • Cellular Uptake : Quantify intracellular accumulation via LC-MS/MS in cancer cell lines (e.g., HeLa) pre-treated with the compound .

Q. Mechanistic Studies (Advanced)

Q. Q8: How can isotopic labeling elucidate metabolic pathways of this compound?

Methodological Answer:

  • ¹³C-Labeling : Synthesize a ¹³C-labeled analog at the ethoxymethyl group using ¹³C-ethanol in the esterification step .
  • Tracing Metabolites : Administer the labeled compound to hepatocytes and analyze metabolites via HR-MS to identify hydroxylation or demethylation sites .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹²C/¹³C variants to determine rate-limiting steps in metabolic degradation .

Properties

Molecular Formula

C28H31ClFNO3

Molecular Weight

484.0 g/mol

IUPAC Name

benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate

InChI

InChI=1S/C28H31ClFNO3/c1-3-33-19-28(2,27(32)34-18-21-7-5-4-6-8-21)17-24(31)15-20-9-11-22(12-10-20)25-16-23(29)13-14-26(25)30/h4-14,16,24H,3,15,17-19,31H2,1-2H3/t24?,28-/m0/s1

InChI Key

OWJOLPLPQSNCIM-AZKKKJBWSA-N

Isomeric SMILES

CCOC[C@](C)(CC(CC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)F)N)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CCOCC(C)(CC(CC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)F)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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